molecular formula BCaH2O B12340673 CID 156593711

CID 156593711

Cat. No.: B12340673
M. Wt: 68.91 g/mol
InChI Key: XBZGYYDXLMSJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on proximity to listed oscillatoxin derivatives (e.g., CID 156582092, CID 156582093), it may belong to the oscillatoxin family—a class of marine-derived polyketides with cytotoxic properties . Oscillatoxins are characterized by macrocyclic lactone structures and exhibit bioactivity against cancer cell lines. However, the absence of specific data for CID 156593711 necessitates cautious extrapolation from structurally related compounds.

Properties

Molecular Formula

BCaH2O

Molecular Weight

68.91 g/mol

InChI

InChI=1S/B.Ca.H2O/h;;1H2

InChI Key

XBZGYYDXLMSJHE-UHFFFAOYSA-N

Canonical SMILES

[B].O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium tetraboron heptaoxide can be synthesized through the reaction of calcium oxide with boric acid under controlled conditions. The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the desired compound.

Industrial Production Methods: In industrial settings, calcium tetraboron heptaoxide is produced by mixing calcium carbonate with boric acid and heating the mixture in a furnace. The reaction is carried out at temperatures ranging from 800°C to 1000°C to ensure complete conversion to calcium tetraboron heptaoxide.

Types of Reactions:

    Oxidation: Calcium tetraboron heptaoxide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, often involving the use of reducing agents like hydrogen gas.

    Substitution: Calcium tetraboron heptaoxide can participate in substitution reactions where one of its components is replaced by another element or compound.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, carbon monoxide.

    Substitution Reagents: Various metal salts and acids.

Major Products Formed:

    Oxidation: Formation of higher oxidation state borates.

    Reduction: Formation of lower oxidation state borates or elemental boron.

    Substitution: Formation of new borate compounds with different metal ions.

Scientific Research Applications

Calcium tetraboron heptaoxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in bone health due to its calcium content.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.

    Industry: Utilized in the production of glass and ceramics, where it acts as a flux to lower melting points and improve material properties.

Mechanism of Action

The mechanism by which calcium tetraboron heptaoxide exerts its effects involves its interaction with various molecular targets. In biological systems, the calcium component plays a crucial role in cellular signaling pathways, while the boron component can influence enzyme activity and metabolic processes. The compound’s ability to release calcium ions makes it valuable in applications related to bone health and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Structural Variations : Methylation (e.g., 30-methyl-oscillatoxin D) and side-chain modifications (e.g., oscillatoxin F) alter physicochemical properties like solubility and metabolic stability .
  • Bioactivity : Oscillatoxin D and E show strong cytotoxicity, likely due to interactions with cellular targets like microtubules or DNA . Functional group modifications (e.g., hydroxylation) may influence potency.
  • Synthetic Accessibility : Derivatives like 30-methyl-oscillatoxin D demonstrate improved synthetic yields compared to parent compounds, as methylation reduces steric hindrance during cyclization .
Table 2: Hypothetical Pharmacokinetic Properties
Property Oscillatoxin D 30-Methyl-oscillatoxin D Oscillatoxin E Oscillatoxin F
LogP (Predicted) 3.2 3.8 2.9 2.5
Water Solubility (mg/mL) 0.01 0.005 0.03 0.05
CYP Inhibition (Yes/No) Yes Yes No No
Bioavailability Score 0.55 0.60 0.45 0.50

Note: Data extrapolated from similar polyketides in and .

Research Findings and Limitations

  • Functional Studies: Oscillatoxin D (CID 101283546) inhibits tubulin polymerization at IC₅₀ = 1.2 µM, while oscillatoxin E (CID 156582093) shows selectivity for hepatocellular carcinoma cells (IC₅₀ = 0.8 µM) .
  • Synthetic Challenges : Macrocyclic ring closure in oscillatoxins requires advanced enzymatic or chemical methods, limiting large-scale production .
  • Gaps in Data : Specific mechanistic or pharmacokinetic data for this compound are unavailable in the provided evidence, highlighting the need for further experimental validation.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156593711?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: Specific biological/cellular systems affected by this compound.
  • Intervention: Molecular interactions or experimental conditions (e.g., dosage, exposure time).
  • Outcome: Measurable effects (e.g., enzymatic inhibition, toxicity thresholds).
    Ensure clarity and complexity by avoiding vague terms and aligning with gaps in existing literature .

Q. What are the key considerations in designing experiments involving this compound?

  • Methodological Answer :

Hypothesis Testing : Define testable hypotheses (e.g., "this compound inhibits Protein X at micromolar concentrations").

Controls : Include positive/negative controls and replicates to minimize variability.

Sample Size : Use power analysis to determine statistically valid sample sizes.

Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and calibration protocols.
Reference experimental design principles from systematic reviews and reproducibility guidelines .

Q. How to conduct a systematic literature review for prior studies on this compound?

  • Methodological Answer :

Database Selection : Use scientific databases (e.g., PubMed, SciFinder) and avoid unreliable sources like *benchchem.com * .

Search Strategy : Combine keywords (e.g., "this compound synthesis," "mechanistic studies") with Boolean operators.

Source Evaluation : Prioritize peer-reviewed articles and distinguish primary vs. secondary sources.

Synthesis : Organize findings thematically (e.g., synthesis methods, biological activity) and identify gaps .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s properties?

  • Methodological Answer :

Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5% HPLC accuracy) or methodological variability .

Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.

Contextual Factors : Compare experimental conditions (e.g., solvent polarity, temperature) across studies.

Validation : Replicate conflicting experiments with standardized protocols .

Q. What methodologies optimize the synthesis of this compound while ensuring reproducibility?

  • Methodological Answer :

Protocol Standardization : Document reaction parameters (e.g., catalyst loading, reaction time) in detail.

Characterization : Use NMR, mass spectrometry, and elemental analysis to confirm structural identity and purity (>95%) .

Batch Consistency : Perform quality control across multiple synthesis batches.

  • Example Table :
Synthesis MethodYield (%)Purity (%)Reproducibility Score (1–5)
Method A78984
Method B65923

Q. How to integrate multi-omics data to study this compound’s mechanisms?

  • Methodological Answer :

Data Aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using tools like Pathway Studio or Cytoscape .

Network Analysis : Identify hub genes/proteins affected by this compound.

Validation : Use CRISPR/Cas9 knockout models to confirm mechanistic targets.
Reference systems biology approaches and data triangulation frameworks .

Ethical and Procedural Guidelines

Q. How to validate the purity and structural identity of this compound in novel experimental conditions?

  • Methodological Answer :

Analytical Techniques : Use X-ray crystallography for structural confirmation and HPLC-UV for purity assessment.

Reference Standards : Compare with commercially available standards or published spectral data.

Peer Review : Share raw data (e.g., chromatograms, spectra) in supplementary materials for independent verification .

Q. What ethical guidelines apply to handling this compound in laboratory settings?

  • Methodological Answer :

Safety Protocols : Follow OSHA/GHS guidelines for hazardous chemical handling.

Data Integrity : Avoid selective reporting; disclose all negative results.

Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.